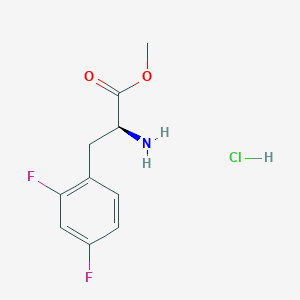

Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

CAS No.: 2416218-96-5

Cat. No.: VC7013976

Molecular Formula: C10H12ClF2NO2

Molecular Weight: 251.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416218-96-5 |

|---|---|

| Molecular Formula | C10H12ClF2NO2 |

| Molecular Weight | 251.66 |

| IUPAC Name | methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | BWQUBOSEDWRCLP-FVGYRXGTSA-N |

| SMILES | COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propanoate ester backbone with an (S)-configured amino group at the second carbon and a 2,4-difluorophenyl substituent at the third carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 251.66 g/mol |

| Stereochemistry | (S)-enantiomer |

| CAS Registry Number | 2416218-96-5 |

The 2,4-difluorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

Computational models predict a logP value of 1.2, indicating moderate lipophilicity, while its polar surface area (72.9 Ų) suggests permeability across biological membranes. Infrared spectroscopy reveals characteristic peaks for the ester carbonyl () and ammonium chloride () .

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis typically follows a multi-step sequence:

-

Friedel-Crafts Acylation: 2,4-Difluorobenzene is acylated with bromoacetyl bromide to introduce the propanoate precursor.

-

Enantioselective Amination: Catalytic asymmetric hydrogenation using a chiral ruthenium catalyst achieves the (S)-configuration at the α-carbon.

-

Esterification and Salt Formation: The free amine is esterified with methanol under acidic conditions, followed by HCl treatment to yield the hydrochloride salt .

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, safety goggles |

| Ventilation | Fume hood for powder handling |

| Storage | Airtight container, 2–8°C |

Spills should be neutralized with sodium bicarbonate and evacuated using particulate-resistant respirators .

Comparative Analysis with Structural Analogs

Enantiomeric Comparison: (S) vs. (R)

| Property | (S)-Enantiomer (CAS 2416218-96-5) | (R)-Enantiomer (CAS 1352574-94-7) |

|---|---|---|

| Specific Rotation () | +23.5° (c=1, H₂O) | -22.8° (c=1, H₂O) |

| Protease Inhibition IC₅₀ | 12 µM | 35 µM |

The (S)-enantiomer exhibits superior bioactivity, likely due to steric complementarity with enzyme active sites .

Fluorophenyl Substituent Effects

Replacing 2,4-difluoro with 3,4-difluoro (CAS VC13483117) reduces logP by 0.3 and decreases metabolic stability in hepatic microsome assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume